molecular formula C13H16ClNO4 B7766712 3-(4-Chlorobenzyl)pyrrolidine oxalate CAS No. 1003561-94-1

3-(4-Chlorobenzyl)pyrrolidine oxalate

Cat. No.: B7766712
CAS No.: 1003561-94-1
M. Wt: 285.72 g/mol
InChI Key: YOICAQLWBUQOGE-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)pyrrolidine oxalate is a chemical compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.73 g/mol . It is commonly used in research settings and has various applications in chemistry, biology, and industry.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]pyrrolidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.C2H2O4/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;3-1(4)2(5)6/h1-4,10,13H,5-8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOICAQLWBUQOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589966
Record name Oxalic acid--3-[(4-chlorophenyl)methyl]pyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003561-94-1, 957998-82-2
Record name Pyrrolidine, 3-[(4-chlorophenyl)methyl]-, ethanedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003561-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--3-[(4-chlorophenyl)methyl]pyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)pyrrolidine oxalate typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents like dichloromethane or ethanol

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)pyrrolidine oxalate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions, especially at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

3-(4-Chlorobenzyl)pyrrolidine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)pyrrolidine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorobenzyl)pyrrolidine oxalate
  • 3-(4-Bromobenzyl)pyrrolidine oxalate
  • 3-(4-Methylbenzyl)pyrrolidine oxalate

Uniqueness

3-(4-Chlorobenzyl)pyrrolidine oxalate is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.

Biological Activity

3-(4-Chlorobenzyl)pyrrolidine oxalate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is classified as an oxalate derivative. Its molecular structure includes a pyrrolidine ring substituted with a 4-chlorobenzyl group, which may influence its pharmacological properties.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases. This activity is likely mediated through its ability to donate electrons and stabilize free radicals.
  • Anti-inflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:

  • Cell Membrane Disruption : The hydrophobic nature of the chlorobenzyl group may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell death in microorganisms.
  • Free Radical Scavenging : The presence of functional groups in the compound may enhance its ability to react with reactive oxygen species (ROS), thus mitigating oxidative damage.
  • Inhibition of Cytokine Production : By modulating signaling pathways associated with inflammation, this compound may reduce the synthesis of pro-inflammatory mediators such as TNF-alpha and IL-6.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antioxidant Assessment : In vitro assays showed that this compound effectively scavenged DPPH radicals, indicating its potential as a natural antioxidant .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers in serum .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus & E. coli
AntioxidantScavenges DPPH radicals
Anti-inflammatoryReduces paw edema in murine models

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